(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits significant antitumor activity in vitro against human myelodysplastic syndrome (SKM-1) cell lines and in vivo against SKM-1 xenograft models. (1) Notably, it induces G1 cell cycle arrest and apoptosis, increases intracellular acetyl-histone H3 and P21 levels, and demonstrates a favorable pharmacokinetic profile with minimal interspecies metabolic differences. (1)
4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib mesylate)
Compound Description: Imatinib mesylate is a well-known anticancer drug used to treat chronic myeloid leukemia and other malignancies. The research paper discusses a novel crystalline η-modification of Imatinib mesylate, characterized by a unique set of planar distances and specific endothermic melting properties. (2)
3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)
Compound Description: ABT-670 is a potent and selective dopamine D4 receptor agonist developed for treating erectile dysfunction. It exhibits excellent oral bioavailability across various species and demonstrates comparable efficacy, safety, and tolerability to the first-generation clinical candidate ABT-724. (3) The N-oxy-2-pyridinyl moiety of ABT-670 not only contributes to its agonist function but also reduces its metabolic rate. (3)